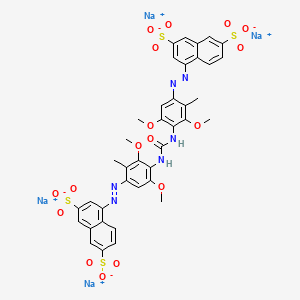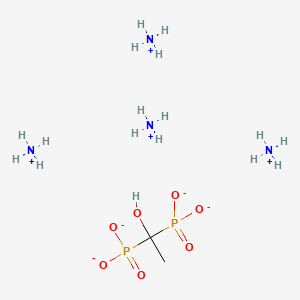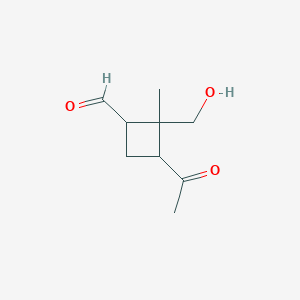
3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde is an organic compound with a unique structure featuring a cyclobutane ring substituted with acetyl, hydroxymethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable cyclobutane derivative with acetylating agents and subsequent functional group modifications can yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-acetyl-2-(carboxymethyl)-2-methylcyclobutane-1-carbaldehyde.
Reduction: Formation of 3-(hydroxymethyl)-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2-methylcyclobutane-1-carbaldehyde: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
2-(Hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde:
3-Acetyl-2-(hydroxymethyl)cyclobutane-1-carbaldehyde: Similar structure but without the additional methyl group, leading to variations in its reactivity and applications.
Uniqueness
3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde is unique due to the presence of both acetyl and hydroxymethyl groups on the cyclobutane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-6(12)8-3-7(4-10)9(8,2)5-11/h4,7-8,11H,3,5H2,1-2H3 |
InChI Key |
BCRCYYDAZZBPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C1(C)CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


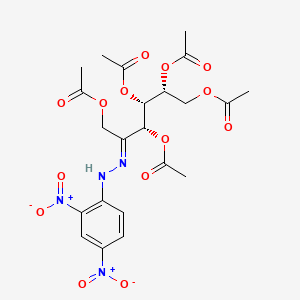
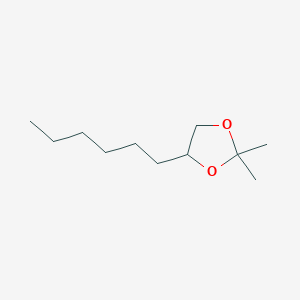
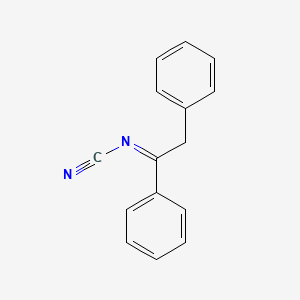
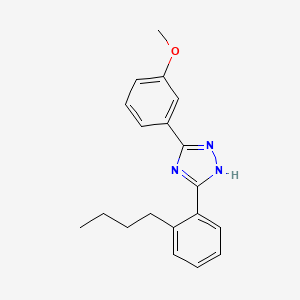
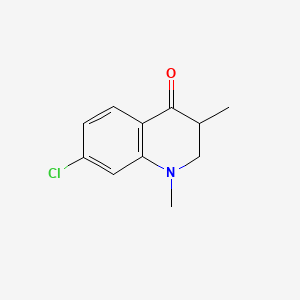
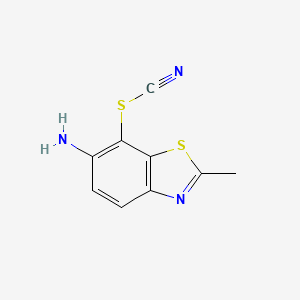
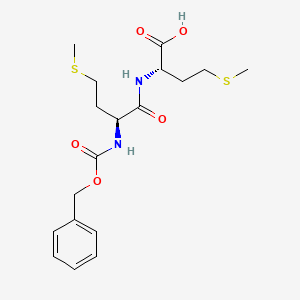
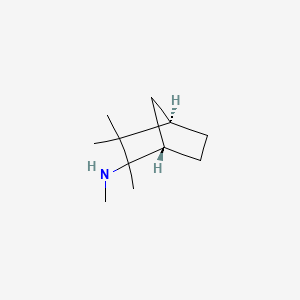


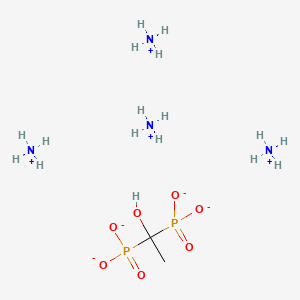
![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
